![molecular formula C10H10F2O3 B1608645 Ethyl 2-(2,4-difluorophenoxy)acetate CAS No. 717-30-6](/img/structure/B1608645.png)
Ethyl 2-(2,4-difluorophenoxy)acetate
Overview
Description
Ethyl 2-(2,4-difluorophenoxy)acetate, also known as DFPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DFPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 222.19 g/mol.
Scientific Research Applications
Advanced Oxidation Processes for Wastewater Treatment :
- Ethyl acetate extracts, related to compounds like ethyl 2-(2,4-difluorophenoxy)acetate, have been identified in studies related to the degradation of certain acids in wastewater treatment. These compounds are involved in the formation of transient products during mineralization processes (Sun & Pignatello, 1993).
Synthesis of γ-Oxo-acrylates :
- The compound's reactivity has been explored in the synthesis of γ-oxo-acrylates, demonstrating its utility in organic synthesis (Manfredini, 1988).
Corrosion Inhibition :
- Ethyl 2-(2,4-difluorophenoxy)acetate and similar compounds have been studied for their effectiveness as corrosion inhibitors, particularly in protecting materials like copper in acidic environments (Zarrouk et al., 2014).
Green Chemistry Applications :
- This compound has been considered in the context of green chemistry, particularly in improving pharmaceutical compliance and reducing environmental impact. For instance, ethyl acetate is used as a solvent for polymerization processes in biomedical applications (Vergaelen et al., 2020).
Theoretical Studies in Chemistry :
- Theoretical studies, such as quantum chemical calculations, have been performed on compounds like ethyl 2-(2,4-difluorophenoxy)acetate to understand their molecular structure and
Drug Synthesis and Pharmaceutical Applications :
- This compound is also significant in the synthesis of pharmaceutical drugs. For instance, its derivatives have been utilized in the synthesis of HMG-CoA reductase inhibitors, which are important in cholesterol-lowering medications (Ramesh et al., 2017).
Chemical Spectroscopy and Analysis :
- Spectroscopic methods like FT-IR and FT-Raman have been applied to ethyl 2-(2,4-difluorophenoxy)acetate and similar molecules to understand their vibrational properties, contributing to pharmaceutical research (Amalanathan et al., 2015).
Corrosion Inhibition in Industrial Applications :
- Studies have shown that derivatives of ethyl 2-(2,4-difluorophenoxy)acetate act as corrosion inhibitors, providing protection for metals like mild steel in acidic solutions, which is significant for industrial applications (Lgaz et al., 2017).
Enzymatic Hydrolysis in Drug Development :
- The compound has been used in enzymatic hydrolysis processes, particularly in the production of prototype anti-asthma drugs, showcasing its role in innovative pharmaceutical manufacturing (Bevilaqua et al., 2004).
Mechanism of Action
Target of Action
Ethyl 2-(2,4-difluorophenoxy)acetate is a member of the family of 2,4-dichlorophenoxyacetic acid compounds and is a phenoxy herbicide . Its primary targets are broad-leaved weeds .
Mode of Action
This compound is selective and systemic . It is absorbed through the roots of plants and increases the biosynthesis and production of ethylene . This causes uncontrolled cell division, which damages the vascular tissue of the plant . This mode of action is characteristic of synthetic auxins .
Biochemical Pathways
It is known that the compound interferes with the normal growth processes of plants by mimicking the action of the plant hormone auxin . This leads to uncontrolled cell division and growth, ultimately causing the death of the plant .
Pharmacokinetics
As a herbicide, it is typically applied directly to the environment where it is absorbed by the roots of target plants .
Result of Action
The result of the action of Ethyl 2-(2,4-difluorophenoxy)acetate is the death of the target plants. By causing uncontrolled cell division and growth, the compound disrupts the normal functioning of the plant, leading to its death .
properties
IUPAC Name |
ethyl 2-(2,4-difluorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIDQZVFXLEWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403816 | |
Record name | Ethyl 2-(2,4-difluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-difluorophenoxy)acetate | |
CAS RN |
717-30-6 | |
Record name | Ethyl 2-(2,4-difluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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